molecular formula C14H10ClN3O B1414547 3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one CAS No. 1262154-41-5

3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one

Cat. No. B1414547
M. Wt: 271.7 g/mol
InChI Key: UCAKFJMOJORULQ-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the amino group (NH2) and the phenyl group (C6H5) suggests that this compound could have properties similar to those of aniline derivatives .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or reduction reactions . For instance, 1,2,4-triazole derivatives can be synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) . These techniques can provide insights into the solid-state crystal structure of the compound, intermolecular interactions within the crystal structures, and the compound’s chemical reactivity properties .


Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other indole derivatives and aniline derivatives. For example, 1,2,4-triazoles have been shown to have comprehensive bioactivities, including antibacterial, antifungal, and antitumor activities .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For similar compounds, safety data sheets provide information on hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. This could include studying its bioactivity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(4-aminophenyl)imino-5-chloro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAKFJMOJORULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C2C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one
Reactant of Route 6
3-(4-Amino-phenylimino)-5-chloro-1,3-dihydro-indol-2-one

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